4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
Molecular Formula |
C11H8N4 |
|---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H8N4/c1-2-8(6-12-4-1)10-9-3-5-13-11(9)15-7-14-10/h1-7H,(H,13,14,15) |
InChI Key |
HEHUWKRGYMCLQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C3C=CNC3=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of pyridine derivatives with appropriate pyrimidine precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at N-7
The pyrrole nitrogen (N-7) undergoes alkylation under phase-transfer conditions. For example:
-
Reaction : Alkylation with ethyl 3-bromopropionate in a benzene/NaOH system using tetrabutylammonium hydrogensulfate (TBAHS) as a catalyst .
-
Conditions :
-
50% aqueous NaOH, benzene, TBAHS (0.1 eq), 25°C
-
Two sequential additions of ethyl 3-bromopropionate (10 eq total)
-
-
Outcome : Ethyl 3-[4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl]propanoate is formed, demonstrating regioselectivity for N-7 .
Electrophilic Substitution at C-5
The electron-rich C-5 position undergoes iodination, enabling further cross-coupling reactions:
-
Reaction : Treatment with N-iodosuccinimide (NIS) in DMF at room temperature .
-
Conditions :
Parameter Value Solvent DMF Temperature 25°C NIS Equivalents 1.1 eq Yield 90% -
Outcome : 5-Iodo-4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine is generated, serving as a precursor for Suzuki-Miyaura couplings .
Suzuki-Miyaura Coupling at C-5
The iodinated intermediate participates in palladium-catalyzed cross-couplings:
-
Reaction : Coupling with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ and Na₂CO₃ .
-
Conditions :
Parameter Value Catalyst Pd(PPh₃)₄ (5 mol%) Base Na₂CO₃ (2 eq) Solvent DME/H₂O (4:1) Temperature 80°C, 12 hr Yield Range 65–85% -
Outcome : Diverse C-5-arylated derivatives are synthesized, enhancing kinase inhibitory activity .
Deprotection and Functionalization
Protected intermediates (e.g., benzyl or tosyl groups) undergo sequential deprotection:
-
Reaction : Acidic or basic removal of protecting groups, followed by functionalization .
-
Conditions :
-
Tosyl/Benzyl Removal : HCl (6M) in dioxane or H₂/Pd-C in ethanol
-
Subsequent Alkylation : K₂CO₃ in DMF with alkyl halides
-
-
Example : 7-Benzyl-protected derivatives are deprotected to yield free amines, which are then coupled with carboxylic acids via EDC/HOBt .
Oxidation and Reduction
Limited data exists for redox reactions, but analogous compounds show:
Scientific Research Applications
Based on the search results, the compound "4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine" is not explicitly mentioned. However, the related compounds and derivatives of pyrrolo[2,3-d]pyrimidines are discussed in the context of various applications, particularly in medicinal chemistry and drug development.
Here's a summary of the applications of related compounds, based on the provided search results:
Applications of Pyrrolo[2,3-d]pyrimidine Derivatives
- JAK Kinase Inhibitors: Certain pyrrolo[2,3-d]pyrimidine compounds are Janus kinase (JAK) inhibitors, useful in treating JAK-associated diseases such as inflammatory and autoimmune disorders, skin disorders, cancer, and other diseases . Specifically, the patent US9216984B2 discusses 3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]octanenitrile and 3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]heptanenitrile for treating these conditions . These compounds can be administered topically or transdermally .
- PKB Inhibitors: Certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides act as potent and orally bioavailable inhibitors of PKB (protein kinase B) . These inhibitors have shown promise in modulating biomarkers of signaling through the PI3K-PKB-mTOR pathway and inhibiting the growth of human tumor xenografts in mice .
- CDPK Inhibitors: Pyrrolo[2,3-d]pyrimidines have been designed as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), with the potential to inhibit PfCDPK1 . Some compounds have demonstrated promising inhibitory activity against either PfCDPK4 or PfCDPK1 in vitro .
- RET Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives are investigated for the inhibition of RET-wt, drug-resistant mutant RET V804M, and RET gene fusion-driven cell .
Data Table (Examples from related compounds):
Case Studies:
- PKB Inhibition: In vivo studies showed that 4-amino-1-(7 H-pyrrolo[2,3- d]pyrimidin-4-yl)piperidine-4-carboxamides could modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
- Malaria Research: In silico design of pyrrolo[2,3-d]pyrimidines as potential inhibitors of P. falciparum CDPK4, followed by synthesis and in vitro assessment, identified compounds with promising inhibitory activity . This approach provides a basis for optimizing the molecular model to better predict inhibitory activity against PfCDPK4 .
Mechanism of Action
The mechanism by which 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. It acts as a kinase inhibitor, interfering with the phosphorylation of proteins and thereby modulating cellular signaling pathways. The compound binds to the active sites of kinases, preventing their activity and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Substituent Variations and Structural Diversity
Pyrrolo[2,3-d]pyrimidine derivatives are distinguished by substituent patterns at the 2-, 4-, 5-, 6-, and 7-positions. Key analogues include:
Key Observations :
- Halogenated Derivatives (e.g., Cl, Br): Serve as synthetic intermediates due to their reactivity in nucleophilic substitutions. Chloro derivatives are pivotal in synthesizing amines, thiols, and aryl-substituted analogues .
- Amino/Anilino Derivatives: Substitution with aromatic amines (e.g., 4-fluorophenyl) enhances thermal stability (mp > 200°C) and modulates kinase selectivity .
- Thiol Derivatives : The SH group at C4 confers potent JAK-3 inhibition, with activity dependent on the thiol’s redox state .
Physicochemical Properties
Substituents significantly influence melting points, solubility, and spectral properties:
Trends :
- Fluorinated aryl amines increase melting points (>230°C) due to enhanced intermolecular interactions.
- Chloro and bromo derivatives exhibit lower solubility in polar solvents, necessitating recrystallization from methanol or DCM .
Biological Activity
4-Pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolopyrimidine family, which has garnered attention for its diverse biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The biological activity of this compound primarily involves its role as an inhibitor of various protein kinases. Protein kinases are crucial in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. Inhibition of these kinases can lead to significant therapeutic effects in various diseases, particularly cancers and infectious diseases.
Key Kinases Targeted:
- Syk Kinase : Involved in immune response signaling. Inhibition leads to reduced activation of immune cells.
- CDPKs (Calcium-dependent protein kinases) : Particularly relevant in malaria treatment targeting Plasmodium falciparum.
Inhibitory Activity Against Kinases
A series of studies have demonstrated the inhibitory effects of this compound on various kinases:
| Kinase | IC50 (μM) | Reference |
|---|---|---|
| PfCDPK4 | 0.210 - 0.530 | |
| PfCDPK1 | 0.589 | |
| Syk kinase | Not specified | |
| Aurora2 (associated with cancer) | Not specified |
Case Studies
- Malaria Treatment : A study designed pyrrolo[2,3-d]pyrimidines as inhibitors targeting PfCDPK4, showing promising results with IC50 values indicating effective inhibition necessary for disrupting the life cycle of the malaria parasite .
- Cancer Cell Growth Inhibition : Another investigation revealed that derivatives of 7H-pyrrolo[2,3-d]pyrimidine exhibited significant inhibition of tumor cell growth in vivo. The mechanism involved induction of apoptosis via upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
- Zika Virus Inhibition : The compound has also been identified as a potential inhibitor against the Zika virus, showcasing its versatility in targeting viral infections alongside its anticancer properties .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to specific structural features that enhance binding affinity to target kinases:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine, and how can purity be maximized?
- Methodological Answer : Multi-step synthetic pathways often involve nucleophilic substitution or Suzuki coupling to introduce the pyridinyl group. Key steps include:
- Precursor preparation : Starting with 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) .
- Coupling reactions : Use palladium catalysts for cross-coupling with pyridinyl boronic acids under inert atmospheres .
- Purification : High-performance liquid chromatography (HPLC) with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) ensures >95% purity. NMR (¹H/¹³C) and HRMS validate structural integrity .
Q. How do substituents on the pyrrolo[2,3-d]pyrimidine core influence solubility and reactivity?
- Methodological Answer :
- Solubility : Electron-donating groups (e.g., methyl, amino) enhance aqueous solubility via hydrogen bonding. For instance, 4-amino derivatives show higher solubility than chloro-substituted analogs .
- Reactivity : Chlorine at position 4 facilitates nucleophilic substitution, while pyridinyl groups at position 3 stabilize π-π stacking in kinase binding .
- Experimental Validation : LogP measurements (octanol/water partitioning) and kinetic studies under varying pH/temperature conditions quantify these effects .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons (e.g., δ 7.2–8.5 ppm for pyridinyl groups) .
- HRMS : Confirm molecular ion peaks with <2 ppm mass error. For example, [M+H]⁺ at m/z 242.0825 (calculated for C₁₁H₈N₅) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds between pyridinyl N and solvent molecules) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of kinase inhibitors based on this scaffold?
- Methodological Answer :
- Substituent Screening : Test analogs with halogens (Cl, Br), alkyl chains (ethyl, isopropyl), or heterocycles (furan, pyrrolidine) at positions 4 and 6. For example:
| Substituent | Kinase Inhibition (IC₅₀, nM) | Selectivity Ratio (Kinase A/B) |
|---|---|---|
| Cl | 12 ± 1.5 | 8:1 |
| NH₂ | 45 ± 3.2 | 1.5:1 |
| Data from competitive binding assays . |
- Computational Modeling : Docking studies (AutoDock Vina) predict binding modes in ATP pockets of kinases like EGFR or JAK2 .
Q. What strategies resolve contradictory data in kinase selectivity profiles?
- Methodological Answer :
- Orthogonal Assays : Combine biochemical assays (e.g., ADP-Glo™) with cellular assays (phospho-kinase array) to validate target engagement .
- Crystallography : Co-crystallize the compound with conflicting kinase targets (e.g., ABL1 vs. SRC) to identify binding-site variations .
- Metabolic Stability Testing : Use liver microsomes to rule out off-target effects from metabolite interference .
Q. How can regioselective functionalization of the pyrrolo[2,3-d]pyrimidine core be achieved?
- Methodological Answer :
- Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) to block position 7 during halogenation at position 4 .
- Directed Metalation : Employ LDA (lithium diisopropylamide) at −78°C to deprotonate position 5 for alkylation or arylation .
- Photoredox Catalysis : Visible-light-mediated C–H activation enables late-stage diversification (e.g., trifluoromethylation) .
Q. What are best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Store under argon at −20°C in amber vials to prevent oxidation/hydrolysis. Desiccate with silica gel to minimize moisture uptake .
- Safety : Follow GHS Category 6.1 (toxic solid) protocols: Use fume hoods, PPE (nitrile gloves, lab coats), and dispose of waste via licensed facilities .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for kinase inhibition?
- Methodological Answer :
- Assay Conditions : Variability in ATP concentrations (e.g., 10 μM vs. 1 mM) or buffer pH (7.4 vs. 6.8) alters compound potency .
- Protein Constructs : Truncated vs. full-length kinases may lack regulatory domains affecting binding .
- Statistical Rigor : Replicate experiments ≥3 times and use ANOVA to assess significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
